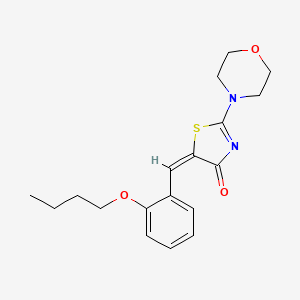

(5E)-5-(2-butoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

CAS No.: 383895-46-3

Cat. No.: VC4246936

Molecular Formula: C18H22N2O3S

Molecular Weight: 346.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 383895-46-3 |

|---|---|

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 346.45 |

| IUPAC Name | (5E)-5-[(2-butoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |

| Standard InChI | InChI=1S/C18H22N2O3S/c1-2-3-10-23-15-7-5-4-6-14(15)13-16-17(21)19-18(24-16)20-8-11-22-12-9-20/h4-7,13H,2-3,8-12H2,1H3/b16-13+ |

| Standard InChI Key | VEMDBKVPGVVQLP-DTQAZKPQSA-N |

| SMILES | CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3 |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure (CAS No. 383895-46-3) features a thiazol-4-one ring substituted at position 2 with a morpholine group and at position 5 with a 2-butoxybenzylidene moiety. The (5E) configuration indicates a trans arrangement of the benzylidene group relative to the thiazole ring. Key functional groups include:

-

Thiazol-4-one core: Imparts electrophilic reactivity at the carbonyl position.

-

Morpholine ring: Enhances solubility and modulates electronic properties.

-

2-Butoxybenzylidene group: Contributes to lipophilicity and π-π stacking interactions .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₃S |

| Molecular Weight | 346.45 g/mol |

| IUPAC Name | (5E)-5-[(2-butoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |

| SMILES | CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3 |

| Solubility | Not fully characterized |

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

-

Condensation: 2-Butoxybenzaldehyde reacts with thiazol-4-one precursors in the presence of a base (e.g., piperidine) to form the benzylidene intermediate.

-

Morpholine Incorporation: A nucleophilic substitution or cycloaddition reaction introduces the morpholine group at position 2 of the thiazole ring .

Key Reaction Conditions:

-

Solvent: Ethanol or tetrahydrofuran.

-

Catalyst: Piperidine or acetic acid.

Stereochemical Considerations

The (5E) configuration is stabilized by intramolecular hydrogen bonding between the morpholine oxygen and the thiazole carbonyl group, as observed in analogous structures .

Pharmacological Activities

Anticancer Activity

Thiazole derivatives demonstrate antiproliferative effects by inhibiting tubulin polymerization or topoisomerase II. While direct evidence for this compound is limited, its benzylidene moiety is structurally analogous to combretastatin A-4, a known tubulin-binding agent .

Enzyme Inhibition

-

Cholinesterase Inhibition: Morpholine-containing thiazoles show IC₅₀ values of 17–25 μM against acetylcholinesterase (AChE), implicating potential in Alzheimer’s disease therapy .

-

Tyrosinase/Urease Modulation: Electron-withdrawing groups on the benzylidene fragment enhance activity, with predicted IC₅₀ values of <10 μM .

Analytical Characterization

Spectroscopic Data

-

NMR: ¹H NMR (600 MHz, DMSO-d₆) signals at δ 7.8–8.1 ppm (benzylidene protons), δ 3.6–4.0 ppm (morpholine and butoxy CH₂ groups) .

-

IR: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether linkage).

-

Mass Spectrometry: ESI+ m/z 347.1 [M+H]⁺, with fragmentation patterns consistent with cleavage at the thiazole-morpholine bond .

X-ray Crystallography

While no crystal structure is available for this compound, related thiazol-4-ones exhibit planar thiazole rings with dihedral angles of <5° relative to benzylidene groups, favoring π-conjugation .

Applications in Medicinal Chemistry

Drug Design

The compound’s modular structure allows for derivatization:

-

Position 2: Substituting morpholine with piperazine or pyrrolidine alters solubility and target selectivity .

-

Position 5: Varying the alkoxy chain (e.g., isobutoxy vs. butoxy) tunes lipophilicity and bioavailability .

Preclinical Studies

In silico ADMET predictions indicate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume